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7-Deaza-2',3'-dideoxyadenosine - 40627-30-3

7-Deaza-2',3'-dideoxyadenosine

Catalog Number: EVT-293628
CAS Number: 40627-30-3
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Deaza-2'-deoxyadenosine

  • Compound Description: 3-Deaza-2'-deoxyadenosine (c3Ad) is a purine nucleoside analogue where a nitrogen atom in the 3-position of the purine ring is replaced with a carbon atom. It has been shown to be more stable against proton-catalyzed N-glycosylic bond hydrolysis than the parent purine nucleosides and is not deaminated by adenosine deaminase. []
  • Relevance: This compound is structurally related to 7-Deaza-2',3'-dideoxyadenosine through modification of the purine ring. While 7-Deaza-2',3'-dideoxyadenosine replaces the nitrogen atom at the 7-position with a carbon atom, 3-Deaza-2'-deoxyadenosine modifies the 3-position. Both compounds are investigated for their effects on DNA structure and bending properties. [, ]

3-Deaza-2',3'-dideoxyadenosine

  • Compound Description: 3-Deaza-2',3'-dideoxyadenosine is another purine nucleoside analogue with a carbon atom replacing the nitrogen atom in the 3-position of the purine ring. Similar to 3-Deaza-2'-deoxyadenosine, it also exhibits higher stability against proton-catalyzed N-glycosylic bond hydrolysis compared to its parent purine nucleosides. It is also not deaminated by adenosine deaminase. []
  • Relevance: Both 3-Deaza-2',3'-dideoxyadenosine and 7-Deaza-2',3'-dideoxyadenosine are 2',3'-dideoxynucleoside analogues with modifications at different positions of the purine ring. This makes them structurally related and both are studied for their influence on DNA structure. [, ]

2',3'-Dideoxyadenosine (ddA)

  • Compound Description: 2',3'-Dideoxyadenosine (ddA) is a nucleoside analogue of adenosine lacking hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. It exhibits antibacterial activity against a variety of Enterobacteriaceae both in vitro and in vivo. [] ddA specifically inhibits bacterial DNA synthesis without affecting RNA or protein synthesis. [] The concentration of ddA required to inhibit bacterial DNA synthesis by 50% correlates well with its minimum inhibitory concentration. [] ddA is also known to be active against HIV-1 and HIV-2. [, ]
  • Relevance: 7-Deaza-2',3'-dideoxyadenosine is a structural analogue of 2',3'-dideoxyadenosine, sharing the same dideoxyribose sugar modification. The difference lies in the purine base, where 7-Deaza-2',3'-dideoxyadenosine has a nitrogen atom replaced by a carbon atom at the 7-position. Both compounds are investigated for their antiviral properties. [, , ]

Allopurinol 2',3'-dideoxyribofuranoside

  • Compound Description: Allopurinol 2',3'-dideoxyribofuranoside is a derivative of allopurinol, an isomer of hypoxanthine (a naturally occurring purine derivative), with a 2',3'-dideoxyribose sugar attached. []
  • Relevance: While not structurally identical, Allopurinol 2',3'-dideoxyribofuranoside is a product of enzymatic conversion from 8-Aza-7-deaza-2',3'-dideoxyadenosine by adenosine deaminase. [] This enzymatic pathway links it to the metabolism of 7-Deaza-2',3'-dideoxyadenosine.

8-Aza-7-deaza-2'-deoxyadenosine

  • Compound Description: 8-Aza-7-deaza-2'-deoxyadenosine serves as a crucial precursor in the synthesis of 4-amino-1-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine. [] This compound is modified at both the 7 and 8 positions of the purine ring, with a carbon replacing the nitrogen at the 7-position and a nitrogen replacing the carbon at the 8-position.
  • Relevance: This compound is a direct precursor in the synthesis pathway of 7-Deaza-2',3'-dideoxyadenosine, highlighting their close structural relationship. [] They share the same modifications on the purine base but differ in the sugar moiety.

8-Aza-7-deaza-2',3'-dideoxyguanosine

  • Compound Description: 8-Aza-7-deaza-2',3'-dideoxyguanosine is synthesized from its corresponding 2'-deoxyribofuranoside through a five-step deoxygenation process. [] This compound is characterized by its modifications in the purine ring, specifically the substitution of a carbon atom for the nitrogen atom at position 7 and a nitrogen atom for the carbon atom at position 8.
  • Relevance: This compound belongs to the same class of modified nucleosides as 7-Deaza-2',3'-dideoxyadenosine, both possessing a 2',3'-dideoxyribose sugar and modifications at the 7-position of the purine ring. [] These structural similarities make them relevant for comparative studies on their biological activities and properties.

7-Propynyl-7-deaza-2-amino-2'-deoxyadenosine

  • Compound Description: This compound is a modified nucleoside where a propynyl group is attached to the 7-position of the 7-deazapurine ring. It exhibits enhanced binding affinity to complementary RNA when incorporated into oligonucleotides. []
  • Relevance: This compound shares the 7-deaza modification in the purine ring with 7-Deaza-2',3'-dideoxyadenosine, making them structurally related. [] They both belong to the class of 7-deazapurine nucleosides, which are explored for their potential in antisense therapies due to their enhanced binding properties.

7-Iodo-7-deaza-2-amino-2'-deoxyadenosine

  • Compound Description: This compound is another modified nucleoside with an iodine atom at the 7-position of the 7-deazapurine ring. Similar to the 7-propynyl analogue, it also exhibits improved binding affinity towards complementary RNA in oligonucleotide contexts. []
  • Relevance: This compound is structurally related to 7-Deaza-2',3'-dideoxyadenosine as both share the 7-deaza modification in the purine ring. [] The presence of iodine at the 7-position in this compound offers opportunities for further derivatization and exploration of its biological properties in comparison to 7-Deaza-2',3'-dideoxyadenosine.

7-Cyano-7-deaza-2-amino-2'-deoxyadenosine

  • Compound Description: This compound features a cyano group at the 7-position of the 7-deazapurine ring. It also displays enhanced binding affinity to complementary RNA when incorporated into oligonucleotides. []
  • Relevance: This compound falls under the same category of 7-deazapurine nucleosides as 7-Deaza-2',3'-dideoxyadenosine, sharing the same base modification. [] The presence of the cyano group at the 7-position influences the compound's binding affinity to RNA and distinguishes its properties from 7-Deaza-2',3'-dideoxyadenosine.

7-Nitro-7-deaza-2'-deoxyadenosine

  • Compound Description: This compound is characterized by a nitro group at the 7-position of the 7-deazapurine ring and adopts an N (3'T2') sugar pucker conformation in its crystalline structure. []
Source and Classification

7-Deaza-2',3'-dideoxyadenosine is derived from adenosine through specific chemical modifications. It falls under the classification of nucleoside analogues, which are compounds that resemble natural nucleosides but have been chemically altered to enhance or modify their biological activity. This compound is often used in research to investigate DNA structure and function due to its unique properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Deaza-2',3'-dideoxyadenosine typically involves several steps:

  1. Modification of Adenosine: The starting material is usually adenosine or its derivatives. The nitrogen atom at the 7-position is replaced through a series of chemical reactions.
  2. Phosphoramidite Formation: The compound can be converted into a phosphoramidite form, which is useful for solid-phase oligonucleotide synthesis. This involves protecting the hydroxyl groups and introducing a phosphoramidite group for coupling reactions.
  3. Oligonucleotide Synthesis: The modified nucleoside can be incorporated into oligonucleotides using standard solid-phase synthesis techniques, allowing researchers to create specific sequences containing 7-deaza-2',3'-dideoxyadenosine for further study .
Molecular Structure Analysis

Structure and Data

The compound maintains the essential features of a nucleoside, including the ribose sugar and the purine base, but lacks one nitrogen atom, which influences its interactions with other nucleic acid components .

Chemical Reactions Analysis

Reactions and Technical Details

7-Deaza-2',3'-dideoxyadenosine participates in various chemical reactions typical for nucleosides:

  1. Hydrogen Bonding: Despite lacking a nitrogen at the 7-position, it can still engage in hydrogen bonding with complementary nucleobases, particularly thymine, allowing it to function effectively in DNA structures.
  2. Nucleotide Incorporation: Its phosphoramidite form can be coupled to growing oligonucleotide chains during synthesis, facilitating the incorporation into DNA or RNA sequences .
  3. Stability Studies: The stability of the N-glycosidic bond in this compound has been studied, revealing that it exhibits different stability characteristics compared to standard dideoxynucleosides .
Mechanism of Action

Process and Data

The mechanism by which 7-Deaza-2',3'-dideoxyadenosine exerts its effects primarily revolves around its incorporation into nucleic acids:

  • Base Pairing: It retains the ability to form Watson-Crick base pairs with thymidine despite lacking a nitrogen atom at the 7-position, which modifies its interaction dynamics within DNA or RNA strands.
  • Structural Influence: The presence of this analogue can alter the structural properties of DNA, influencing bending and stability compared to sequences containing natural adenosine .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties: 7-Deaza-2',3'-dideoxyadenosine is typically presented as a white to off-white powder. It is soluble in water and organic solvents such as acetonitrile.
  • Chemical Properties: The compound exhibits stability under standard laboratory conditions but should be stored refrigerated (2-8 °C) to maintain its integrity over time . Its reactivity profile allows it to participate in various biochemical assays and synthetic applications.
Applications

Scientific Uses

7-Deaza-2',3'-dideoxyadenosine has several important applications in scientific research:

  • Oligonucleotide Synthesis: It is widely used in synthesizing modified oligonucleotides for studying gene expression, DNA-protein interactions, and other molecular biology applications.
  • Structural Studies: Researchers utilize this compound to investigate DNA structure and dynamics, particularly in studies involving triplex formation or altered base pairing scenarios.
  • Fluorescent Probes: Modified versions of this compound have been employed in developing fluorescent probes for detecting specific nucleic acid sequences, enhancing techniques like single nucleotide polymorphism genotyping .
Synthesis and Structural Modification Strategies

Solid-Phase Oligonucleotide Synthesis Incorporating 7-Deaza Modifications

The incorporation of 7-deaza-2'-deoxyadenosine into oligonucleotides via solid-phase synthesis requires specialized protection strategies and modified phosphoramidites to address the altered chemical properties of the deazaadenine base. During synthesis of oligonucleotides containing 7-bromo-7-deaza-2,8-diaza-2'-deoxyadenosine, researchers implemented base-labile protecting groups to prevent nucleobase degradation under standard deprotection conditions. The dimethylaminomethylidene group protected the exocyclic amino function of the 7-deazaadenine derivative, while p-tert-butylphenoxyacetyl groups shielded canonical nucleobases (dA, dG, dC). This strategic protection scheme enabled successful synthesis with minimal side reactions, as harsh alkaline treatment at elevated temperatures causes ring opening in 7-deaza-2,8-diazaadenine systems, converting them to 5-amino-3-bromo-4-carboxamidopyrazole derivatives under alkaline conditions [5].

The modified nucleoside demonstrates distinct base pairing behavior when incorporated into oligonucleotides. Studies reveal that oligonucleotides containing 7-deaza-2,8-diazaadenine form stable base pairs with guanine and weaker pairs with thymine, following the stability order dG > dT ≫ dA ∼ dC. This altered specificity stems from the additional proton acceptor site at position 2 of the purine moiety and the increased π-electron deficiency within the aromatic system, particularly at nitrogen-1, which participates in Watson-Crick base pairing. Furthermore, the introduction of 7-halogeno substituents (bromine or iodine) significantly enhances duplex stability through hydrophobic interactions and potential halogen bonding, providing a valuable strategy for modulating oligonucleotide thermodynamics [5].

Table 1: Protection Strategies for 7-Deaza Adenine Derivatives in Solid-Phase Synthesis

Nucleoside ComponentProtecting GroupFunctionDeprotection Condition
7-Bromo-7-deaza-2,8-diaza-2'-deoxyadenosineDimethylaminomethylideneProtects exocyclic amino groupMild acid
Canonical dA, dG, dCp-tert-ButylphenoxyacetylProtects exocyclic amino groupsMild base (AMMONIA)
5'-Hydroxyl4,4'-Dimethoxytrityl (DMT)Protects 5'-OH during synthesisMild acid (DCA or TCA)

Barton Deoxygenation in 2',3'-Dideoxy Backbone Derivatization

The preparation of the 2',3'-dideoxyribose backbone in 7-deaza-2',3'-dideoxyadenosine involves deoxygenation strategies such as the Barton-McCombie reaction, which effectively removes the 2'- and 3'-hydroxyl groups from adenosine precursors. This method employs radical chemistry to replace hydroxyl groups with hydrogen atoms through a multi-step process: (1) conversion of the hydroxyl to a xanthate or thiocarbonylimidazolyl derivative; (2) radical initiation with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN); and (3) hydrogen atom transfer to generate the dideoxy product. For 7-deazaadenosine derivatives, this deoxygenation must precede nucleoside coupling due to the sensitivity of the modified base to strong reducing agents [1] [6].

The dideoxy backbone profoundly impacts the biochemical behavior of these nucleoside analogs. Removal of the 2'- and 3'-hydroxyl groups renders these compounds chain-terminating agents in DNA synthesis, as they lack the 3'-hydroxyl necessary for phosphodiester bond formation. This property makes 7-deaza-2',3'-dideoxyadenosine valuable for DNA sequencing applications and antiviral research, particularly when combined with the altered base pairing properties conferred by the 7-deaza modification. The molecular weight of 234.25 g/mol (C₁₁H₁₄N₄O₂) reflects these structural changes compared to natural deoxyadenosine (251.24 g/mol) [1].

Protection-Deprotection Strategies for 4-Amino and 5'-Hydroxyl Groups

Strategic protection of the exocyclic 4-amino group and 5'-hydroxyl is essential for the successful synthesis of oligonucleotides containing 7-deaza-2',3'-dideoxyadenosine derivatives. The 4-amino group of 7-deazaadenine analogs exhibits altered reactivity compared to canonical adenine, requiring specialized protection approaches. Researchers have successfully employed the dimethylaminomethylidene group ([N(CH₃)₂CH=]) as a protecting group for the 4-amino function of 7-bromo-7-deaza-2,8-diaza-2'-deoxyadenosine. This group demonstrates excellent compatibility with phosphoramidite chemistry and can be removed under mild acidic conditions that preserve the integrity of the glycosidic bond and the modified nucleobase [5].

For the 5'-hydroxyl group, the standard 4,4'-dimethoxytrityl (DMT) protection remains effective, providing the dual benefits of preventing unwanted side reactions during coupling and enabling real-time synthesis monitoring through trityl cation release. Critical to successful oligonucleotide assembly is the implementation of mild deprotection protocols to prevent decomposition of 7-deazaadenine derivatives. Standard ammonia deprotection (55°C overnight) causes significant degradation of sensitive 7-deaza-2,8-diazaadenine moieties, leading to ring-opened pyrazole derivatives. To circumvent this, optimized protocols using volatile amines or tert-butylphenoxyacetyl-protected canonical bases with short ammonia treatment times at reduced temperatures preserve the integrity of oligonucleotides containing these modified nucleosides [5].

Comparative Analysis of 7-Deaza vs. 3-Deaza Analog Synthesis

The synthesis and functional impact of 7-deaza-2'-deoxyadenosine differ substantially from its 3-deaza-2'-deoxyadenosine counterpart, particularly regarding their influence on DNA structure and polymerase recognition. When incorporated into d(AAAAAA) tracts within oligonucleotides, 3-deaza-2'-deoxyadenosine causes a more pronounced reduction in DNA bending compared to the 7-deaza analog. This differential effect is position-dependent: replacement of dA residues at the 3'-end of the A-tract with either analog significantly reduces bending, while substitutions at the 5'-end show minimal impact. The greater bending reduction by 3-deazaadenosine suggests the N-3 position plays a crucial role in the minor groove hydration patterns responsible for intrinsic DNA curvature, possibly through its involvement in water-mediated hydrogen bonding networks [3].

Table 2: Comparative Properties of Deaza-Modified Adenosine Analogs

Property7-Deaza-2'-deoxyadenosine3-Deaza-2'-deoxyadenosineNatural dA
Ring ModificationC replaces N at position 7C replaces N at position 3-
DNA Bending ImpactModerate reductionSignificant reductionReference
Positional Effect in A-tractsStrongest reduction at 3'-endStrongest reduction at 3'-end-
Duplex StabilitySlight destabilization; enhanced with 7-halogenoModerate destabilizationReference
PCR CompatibilityExcellent with modified triphosphatesLimited dataReference
Minor Groove InteractionsDisrupted hydration patternSeverely disrupted hydrationNormal

In enzymatic applications, 7-deaza-modified dATP analogs demonstrate superior compatibility with DNA polymerases compared to uridine-based modifications. When modified with the 6-ethynyl-1,2,4-triazine functional group at the 7-position, 7-deaza-dATP is efficiently incorporated during primer extension (PEX) and PCR amplification, enabling post-synthetic bioorthogonal labeling with bicyclo[6.1.0]nonyne-rhodamine conjugates. Conversely, triazine-modified 2'-deoxyuridine triphosphate shows significantly poorer polymerase acceptance. Real-time kinetic analysis using switchSENSE technology confirms that DNA polymerases tolerate the 7-deaza modification better than modifications at the 5-position of uridine, establishing 7-deazaadenine derivatives as superior scaffolds for bioorthogonal labeling strategies in nucleic acids [2].

The 7-position in 7-deazaadenosine provides a chemically stable attachment point for functional groups without disrupting the Watson-Crick face of the nucleobase. This allows introduction of bioorthogonal handles (e.g., ethynyl, azido, cyclopropenyl groups) while maintaining efficient base pairing with thymine. The synthetic accessibility of 7-halogenated derivatives (7-bromo or 7-iodo) further enables diverse post-synthetic functionalization via cross-coupling reactions, expanding the utility of these analogs in nucleic acid engineering and chemical biology applications [2] [5].

Properties

CAS Number

40627-30-3

Product Name

7-Deaza-2',3'-dideoxyadenosine

IUPAC Name

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1

InChI Key

IMONOBVOMFRFGW-IONNQARKSA-N

SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N

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